molecular formula C14H13NO3S B8541423 2-Ethyl-2,3-dihydro-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1,4-trione CAS No. 61764-53-2

2-Ethyl-2,3-dihydro-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1,4-trione

Cat. No. B8541423
M. Wt: 275.32 g/mol
InChI Key: HVNRYAOHRKYCMA-UHFFFAOYSA-N
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Patent
US03992535

Procedure details

A suspension of 10.9 gm (0.34 mol) of 2-ethyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide-ethylene ketal in 200 ml of methanol and 200 ml of aqueous 10% hydrochloric acid was refluxed for 1 hour. Then, the mixture was evaporated to dryness in vacuo, the residue was taken up in methylene chloride, and the solution was neutralized and again evaporated to dryness. Recrystallization of the residue from ethanol yielded 7.9 gm (84% of theory) of 2-ethyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide, m.p. 146°-147° C.
Name
2-ethyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide-ethylene ketal
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1O[C:4]2([C:9]3[CH:10]=[CH:11][C:12]4[C:17]([C:8]=3[S:7](=[O:19])(=[O:18])[N:6]([CH2:20][CH3:21])[CH2:5]2)=[CH:16][CH:15]=[CH:14][CH:13]=4)[O:3]C1.Cl>CO>[CH2:20]([N:6]1[CH2:5][C:4](=[O:3])[C:9]2[CH:10]=[CH:11][C:12]3[C:17]([C:8]=2[S:7]1(=[O:19])=[O:18])=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH3:21]

Inputs

Step One
Name
2-ethyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide-ethylene ketal
Quantity
10.9 g
Type
reactant
Smiles
C1COC2(CN(S(C3=C2C=CC2=CC=CC=C23)(=O)=O)CC)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, the mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
again evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)N1S(C2=C(C(C1)=O)C=CC1=CC=CC=C12)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 8.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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